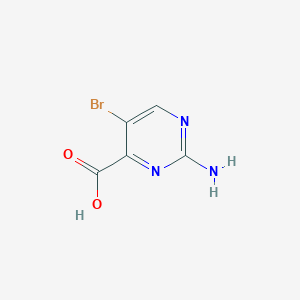

2-Amino-5-bromopyrimidine-4-carboxylic acid

Descripción general

Descripción

2-Amino-5-bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a carboxylic acid group at the fourth position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic acid typically involves the bromination of 2-amino-4-carboxypyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups present in the molecule.

Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

- Substituted pyrimidine derivatives with various functional groups.

- Oxidized or reduced forms of the original compound with modified chemical properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHBrNO

- Molecular Weight : 218.01 g/mol

- IUPAC Name : 2-amino-5-bromopyrimidine-4-carboxylic acid

- CAS Number : 914208-48-3

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds derived from this structure inhibit key kinases such as VEGFR-2 and CDK1, which are crucial in cancer progression. The reported IC50 values ranged from 10 to 30 µM, indicating potent activity against various tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Experiments showed that it effectively reduced the growth of bacterial pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values between 50 to 100 µg/mL . This suggests potential applications in developing antibiotic agents.

Pesticide Development

Due to its pyrimidine structure, this compound serves as a precursor for synthesizing various agrochemicals, including herbicides and fungicides. The compound's halogenated derivatives have shown effectiveness in controlling weed populations and plant pathogens, making it valuable in agricultural chemistry .

Case Study 1: Synthesis of Anticancer Agents

A notable study focused on synthesizing new anticancer agents based on the pyrimidine scaffold. Researchers modified the structure of this compound to enhance its biological activity against cancer cell lines. The results indicated that specific modifications led to compounds with improved potency and selectivity for cancer targets .

Case Study 2: Antimicrobial Testing

In another study, a series of derivatives were synthesized from the base compound to evaluate their antimicrobial activity against various pathogens. The findings revealed that certain modifications significantly increased antimicrobial efficacy, leading to the development of new therapeutic agents aimed at treating bacterial infections .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Amino-5-bromopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

2-Amino-5-bromopyrimidine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of bromine, leading to different reactivity and biological properties.

2-Amino-5-chloropyrimidine: Similar structure but with chlorine instead of bromine, affecting its chemical behavior and applications.

Uniqueness: 2-Amino-5-bromopyrimidine-4-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications in synthesis and research. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various scientific fields.

Actividad Biológica

2-Amino-5-bromopyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is being investigated for its potential applications in antimicrobial, antiviral, and anticancer therapies. Its unique structure, featuring both bromine and carboxylic acid functional groups, enhances its reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula of this compound is . Its molecular structure consists of a pyrimidine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a carboxylic acid group at the 4-position. This configuration allows for significant interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with proteins and nucleic acids. The presence of the amino and carboxylic acid groups facilitates these interactions, potentially modulating enzyme activities and receptor functions within cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve interference with bacterial metabolic pathways or structural integrity .

Antiviral Activity

The compound has also shown promise as an antiviral agent. Its interaction with viral proteins could disrupt viral replication processes, making it a candidate for further development in antiviral therapies. Studies have highlighted its potential efficacy against specific viruses, although detailed mechanisms remain under investigation.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. It has been linked to inhibitory effects on tumor growth in various cancer models. The compound's ability to target specific pathways involved in cell proliferation and survival is under exploration, particularly in cancers such as prostate and breast cancer .

Case Studies and Research Findings

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Propiedades

IUPAC Name |

2-amino-5-bromopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQRYPHTACSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635362 | |

| Record name | 2-Amino-5-bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914208-48-3 | |

| Record name | 2-Amino-5-bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.